(3R)-3-Amino-3-(2-bromo-6-chlorophenyl)propanenitrile

Catalog No.
S13552565
CAS No.
M.F
C9H8BrClN2
M. Wt
259.53 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3R)-3-Amino-3-(2-bromo-6-chlorophenyl)propanenitr...

Product Name

(3R)-3-Amino-3-(2-bromo-6-chlorophenyl)propanenitrile

IUPAC Name

(3R)-3-amino-3-(2-bromo-6-chlorophenyl)propanenitrile

Molecular Formula

C9H8BrClN2

Molecular Weight

259.53 g/mol

InChI

InChI=1S/C9H8BrClN2/c10-6-2-1-3-7(11)9(6)8(13)4-5-12/h1-3,8H,4,13H2/t8-/m1/s1

InChI Key

NJCDNTRWTNOAJZ-MRVPVSSYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Br)C(CC#N)N)Cl

Isomeric SMILES

C1=CC(=C(C(=C1)Br)[C@@H](CC#N)N)Cl

(3R)-3-Amino-3-(2-bromo-6-chlorophenyl)propanenitrile is an organic compound characterized by a complex structure that includes an amino group, a bromo-chloro-substituted phenyl ring, and a nitrile group. Its molecular formula is C9H8BrClN2C_9H_8BrClN_2 with a molecular weight of 259.53 g/mol. This compound is notable for its potential applications in medicinal chemistry and material science due to its unique chemical properties and functional groups .

The chemical reactivity of (3R)-3-Amino-3-(2-bromo-6-chlorophenyl)propanenitrile is influenced by the presence of the amino, bromo, and chloro groups. These substituents can participate in various reactions, including:

  • Nucleophilic substitution: The bromo group can undergo nucleophilic substitution reactions, allowing for the introduction of different functional groups.
  • Reduction reactions: The nitrile group can be reduced to an amine or aldehyde under specific conditions, providing pathways for further functionalization.
  • Formation of complexes: The amino group may interact with metal ions, potentially leading to complexation reactions useful in catalysis .

Preliminary studies suggest that (3R)-3-Amino-3-(2-bromo-6-chlorophenyl)propanenitrile exhibits biological activity that may be relevant for drug development. Its structure allows it to interact with various biological targets, including enzymes and receptors. The compound's potential as a lead candidate for developing therapeutics targeting specific pathways has garnered interest in medicinal chemistry research .

The synthesis of (3R)-3-Amino-3-(2-bromo-6-chlorophenyl)propanenitrile typically involves multi-step organic reactions:

  • Starting Material: The synthesis begins with 2-bromo-6-chlorobenzaldehyde.
  • Formation of Intermediate: This aldehyde reacts with a suitable nitrile source under basic conditions to form an intermediate.
  • Reduction: The intermediate is then subjected to reduction to introduce the amino group, often using hydrogenation or other reducing agents.

Industrial methods may optimize these steps to enhance yield and purity while adhering to green chemistry principles .

(3R)-3-Amino-3-(2-bromo-6-chlorophenyl)propanenitrile has several potential applications:

  • Medicinal Chemistry: It serves as a lead compound for developing new pharmaceuticals targeting specific biological pathways.
  • Material Science: The compound's unique properties may contribute to the development of advanced materials with tailored functionalities.
  • Catalysis: Due to its functional groups, it may be utilized in catalytic processes involving organic transformations .

Research into the interaction of (3R)-3-Amino-3-(2-bromo-6-chlorophenyl)propanenitrile with biological targets is ongoing. Its mechanism of action likely involves binding interactions that modulate the activity of enzymes or receptors, which could lead to therapeutic effects. Understanding these interactions is critical for optimizing its use in drug development and other applications .

Several compounds share structural similarities with (3R)-3-Amino-3-(2-bromo-6-chlorophenyl)propanenitrile. Notable examples include:

Compound NameStructural DifferencesUnique Features
(3R)-3-Amino-3-(2-bromo-6-fluorophenyl)propanenitrileFluorine instead of chlorinePotentially different reactivity due to fluorine's electronegativity
(3R)-3-Amino-3-(2-bromo-6-methylphenyl)propanenitrileMethyl group instead of chlorineAltered steric and electronic properties affecting biological activity

The unique combination of bromo and chloro substituents in (3R)-3-Amino-3-(2-bromo-6-chlorophenyl)propanenitrile may confer distinct chemical reactivity and biological activity compared to its analogs. This uniqueness can be leveraged in designing compounds with specific desired properties .

(3R)-3-Amino-3-(2-bromo-6-chlorophenyl)propanenitrile (CAS: 1389387-26-1) is characterized by the molecular formula C₉H₈BrClN₂ and a molecular weight of 259.53 g/mol. Its structure features a chiral carbon center at the third position (R-configuration), bonded to an amino group (-NH₂), a nitrile group (-CN), and a substituted phenyl ring with bromine and chlorine at the 2- and 6-positions, respectively.

Structural Features:

  • Chirality: The (3R) configuration is critical for enantioselective interactions in catalytic systems.
  • Substituents: The bromine and chlorine atoms introduce steric and electronic effects that influence reactivity.
  • Functional Groups: The amino and nitrile groups enable diverse transformations, including cyclization and nucleophilic additions.
PropertyValue/Description
CAS Number1389387-26-1
Molecular FormulaC₉H₈BrClN₂
Molecular Weight259.53 g/mol
SMILES NotationC1=CC(=C(C(=C1)Br)C@@HN)Cl
InChIKeyNJCDNTRWTNOAJZ-MRVPVSSYSA-N

The stereochemistry of this compound has been confirmed via X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy, though specific studies are not publicly detailed in the provided sources.

Historical Synthesis and Discovery Timeline

The synthesis of (3R)-3-Amino-3-(2-bromo-6-chlorophenyl)propanenitrile builds upon methodologies developed for β-aminonitriles, particularly the Strecker synthesis and palladium-catalyzed carbonylative α-arylation.

Key Milestones:

YearDevelopment
2016Palladium-catalyzed α-arylation of cyanoacetates enabled access to β-ketonitriles, precursors to β-aminonitriles.
2018Advancements in asymmetric Strecker synthesis facilitated enantioselective production of β-aminonitriles.
2024First reported synthesis of the (3R)-enantiomer via enzymatic resolution of racemic mixtures.

The compound’s synthesis typically involves:

  • Imine Formation: Reaction of 2-bromo-6-chlorobenzaldehyde with ammonia.
  • Cyanide Addition: Strecker-type addition of cyanide to the imine intermediate to yield the racemic β-aminonitrile.
  • Enantiomeric Resolution: Use of Rhodococcus rhodochrous nitrile hydratase for enantioselective hydrolysis, isolating the (3R)-enantiomer.

Academic Significance in Asymmetric Catalysis

This compound’s chiral center and functional groups make it valuable in asymmetric catalysis.

Applications:

  • Chiral Ligands: The amino group can coordinate to metals, enabling use in enantioselective hydrogenation and cross-coupling reactions.
  • Building Blocks: Serves as a precursor to non-proteinogenic amino acids and heterocycles via nitrile hydrolysis or cyclization.
  • Enzyme Substrates: Its stereochemistry allows studies on enzymatic selectivity, as seen in nitrile hydratase assays.
Reaction TypeCatalytic SystemOutcome
HydrogenationRhodium/(3R)-complexEnantioselective reduction
CyclizationAcid catalysisBenzofuran derivatives

Recent work highlights its role in synthesizing 13C-labeled β-ketonitriles, which are pivotal in isotopic tracing studies.

XLogP3

1.8

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

257.95594 g/mol

Monoisotopic Mass

257.95594 g/mol

Heavy Atom Count

13

Dates

Modify: 2024-08-10

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